N-{3-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide is a chemical compound with the molecular formula C16H18N4O and a molecular weight of 282.34 g/mol. It is primarily recognized for its potential as an experimental small molecule inhibitor targeting the BCR-ABL1 tyrosine kinase, which plays a significant role in the pathogenesis of chronic myelogenous leukemia (CML) . The compound is not intended for human therapeutic applications and is exclusively available for research purposes .
The compound can be sourced from various chemical suppliers and is cataloged under CAS number 2549029-87-8 . Its synthesis and characterization have been documented in scientific literature, highlighting its role in ongoing research related to cancer treatment .
N-{3-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide falls under the category of small molecule inhibitors, specifically designed to interfere with protein kinase activities. As a member of the pyrimidine derivative family, it exhibits properties that make it a candidate for further investigation in oncology .
The synthesis of N-{3-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide involves several key steps:
The synthesis process may involve intermediate compounds that require careful characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure at each stage .
The molecular structure of N-{3-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide features:
The InChI representation of the compound provides detailed information about its structure, which can be utilized for computational modeling and further research applications .
N-{3-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide primarily participates in reactions characteristic of amides and aromatic compounds. Key reactions include:
Reactions involving this compound are typically studied in vitro to assess their efficacy against target proteins like BCR-ABL1, providing insights into its potential therapeutic applications .
N-{3-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide inhibits BCR-ABL1 kinase activity by binding to the ATP-binding site of the enzyme. This competitive inhibition prevents phosphorylation of substrate proteins, thereby halting downstream signaling pathways that contribute to cell proliferation.
In vitro studies have demonstrated that this compound effectively reduces BCR-ABL1 activity, leading to decreased viability of CML cells .
N-{3-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide appears as a white to off-white crystalline powder with a melting point range of 186–187 °C .
The chemical stability and solubility characteristics are critical for its application in biological studies. The compound's solubility in various solvents should be evaluated to optimize experimental conditions.
N-{3-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide has potential applications in:
This compound represents an important area of research within medicinal chemistry, with ongoing studies aimed at elucidating its full therapeutic potential and mechanisms of action against various targets.
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: